(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide
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Overview
Description
(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole moiety, a thioether linkage, and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating nucleophilic substitution.
Hydrazone Formation: The final step involves the condensation of the thioether-substituted benzimidazole with an appropriate hydrazide and an aldehyde (in this case, 4-(dimethylamino)benzaldehyde) under reflux conditions in the presence of an acid catalyst to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding hydrazine derivative.
Substitution: The benzimidazole ring and the dimethylamino group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution on the benzimidazole ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the dimethylamino group can be achieved using alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole and dimethylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
The compound’s structural features suggest potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to evaluate its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the hydrazone linkage may interact with receptor proteins, modulating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-methoxybenzylidene)acetohydrazide
- (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-chlorobenzylidene)acetohydrazide
- (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-nitrobenzylidene)acetohydrazide
Uniqueness
The uniqueness of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-23(2)14-9-7-13(8-10-14)11-19-22-17(24)12-25-18-20-15-5-3-4-6-16(15)21-18/h3-11H,12H2,1-2H3,(H,20,21)(H,22,24)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRVCNABEMOLHT-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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